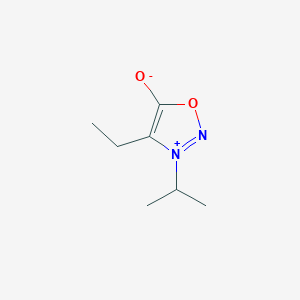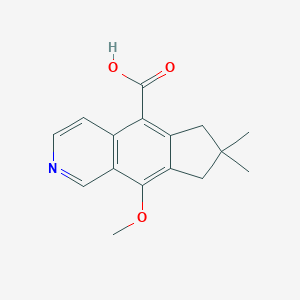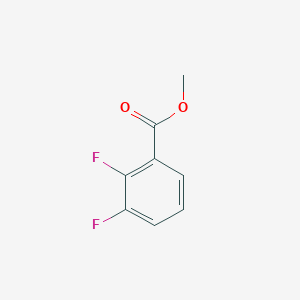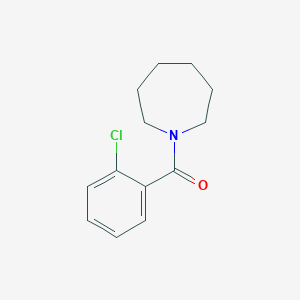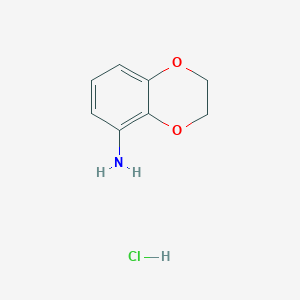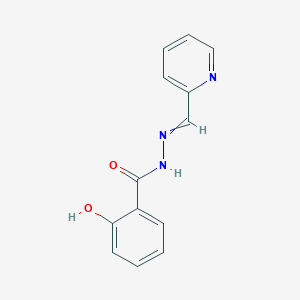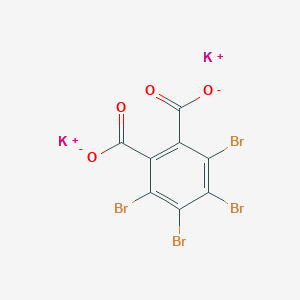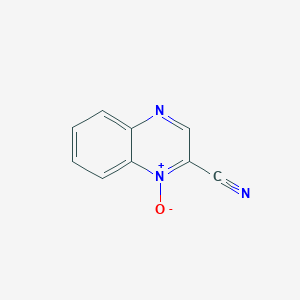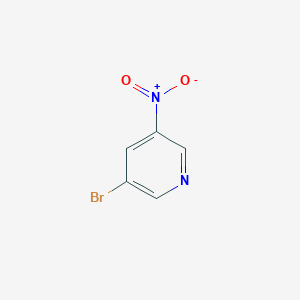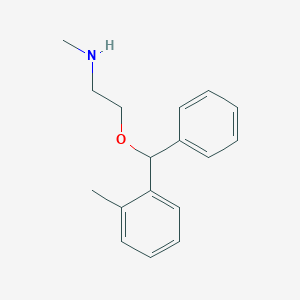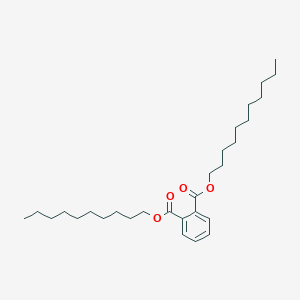
Decyl undecyl phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl undecyl phthalate (DUP) is a synthetic compound that is widely used in various industries due to its excellent properties such as plasticizing, emulsifying, and stabilizing. It is a type of phthalate ester that is commonly used as a plasticizer in polyvinyl chloride (PVC) products, including toys, food packaging, and medical devices. DUP is also used in personal care products, such as shampoos, lotions, and perfumes. Despite its widespread use, there are concerns about the potential health effects of DUP exposure.
Mécanisme D'action
The mechanism of action of Decyl undecyl phthalate is not fully understood. However, it is believed to act as an endocrine disruptor by interfering with the normal function of hormones in the body. Decyl undecyl phthalate has been shown to bind to and activate the peroxisome proliferator-activated receptor (PPAR) and estrogen receptor (ER) in vitro. These receptors are involved in the regulation of lipid metabolism, glucose homeostasis, and reproductive function.
Effets Biochimiques Et Physiologiques
Decyl undecyl phthalate has been shown to have a range of biochemical and physiological effects. It has been associated with alterations in lipid metabolism, glucose homeostasis, and reproductive function. Studies have also suggested that Decyl undecyl phthalate exposure may be linked to adverse effects on the liver, kidney, and immune system. However, the exact mechanisms underlying these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
Decyl undecyl phthalate is a useful compound for laboratory experiments due to its stability and well-defined properties. It is also readily available and relatively inexpensive. However, there are limitations to its use, including its potential toxicity and the need for appropriate safety measures when handling the compound.
Orientations Futures
There are several future directions for research on Decyl undecyl phthalate. These include investigating the potential health effects of long-term exposure to low levels of Decyl undecyl phthalate, developing alternative plasticizers to replace Decyl undecyl phthalate in PVC products, and exploring the use of Decyl undecyl phthalate as a model compound for studying the toxicity and metabolism of other phthalate esters. Further studies are also needed to elucidate the mechanisms underlying the biochemical and physiological effects of Decyl undecyl phthalate and to identify potential biomarkers of exposure and toxicity.
Conclusion:
In conclusion, Decyl undecyl phthalate is a widely used phthalate ester with potential health effects that have been extensively studied in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential health effects of Decyl undecyl phthalate and to identify safer alternatives to its use in various industries.
Méthodes De Synthèse
Decyl undecyl phthalate is synthesized by the esterification of phthalic anhydride with a mixture of decanol and undecanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a clear, colorless liquid with a mild odor.
Applications De Recherche Scientifique
Decyl undecyl phthalate has been extensively studied in various scientific fields, including toxicology, environmental science, and pharmacology. Its widespread use and potential health effects have led to numerous studies investigating its toxicity, metabolism, and environmental fate. Decyl undecyl phthalate is also used as a model compound for studying the toxicity and metabolism of other phthalate esters.
Propriétés
Numéro CAS |
19295-82-0 |
|---|---|
Nom du produit |
Decyl undecyl phthalate |
Formule moléculaire |
C29H48O4 |
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
1-O-decyl 2-O-undecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C29H48O4/c1-3-5-7-9-11-13-15-17-21-25-33-29(31)27-23-19-18-22-26(27)28(30)32-24-20-16-14-12-10-8-6-4-2/h18-19,22-23H,3-17,20-21,24-25H2,1-2H3 |
Clé InChI |
WSVPEEMLBFYJQU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC |
Autres numéros CAS |
19295-82-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



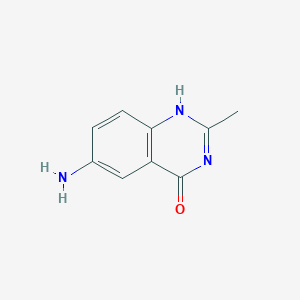
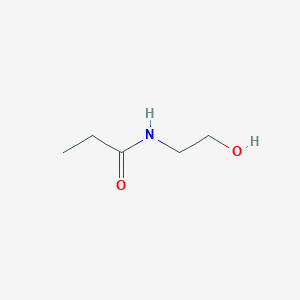
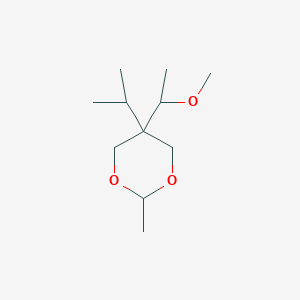
![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)
